TRIS(4-TERT-BUTYLPHENYL)SULFONIUM

概要

説明

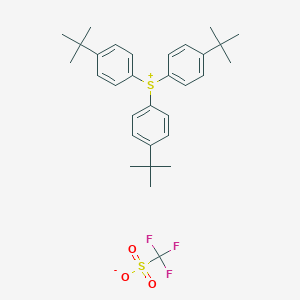

TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is a chemical compound with the molecular formula ([(CH_3)_3CC_6H_4]_3SCF_3SO_3). It is known for its role as a cationic photoinitiator and photoacid generator, making it valuable in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM typically involves the reaction of 4-tert-butylphenyl derivatives with sulfonium salts. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the required reaction conditions and to handle large quantities of reactants and products safely .

化学反応の分析

Photolysis and Photoacid Generation

TtBPS undergoes photolytic cleavage under UV irradiation, generating strong acids (e.g., triflic acid) that initiate polymerization. This reaction is critical in semiconductor manufacturing and photoresist technologies.

Mechanism :

The sulfonium cation abstracts a proton, releasing triflic acid, which catalyzes crosslinking in photoresists .

Nucleophilic Substitution Reactions

The sulfonium center in TtBPS is susceptible to nucleophilic attack, enabling functionalization or degradation pathways.

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH (pH >12) | Tris(4-tert-butylphenyl)sulfoxide | |

| Thiols (RSH) | DCM, room temperature | Thioether derivatives |

Example :

Thiols displace the triflate counterion, forming stable thioether adducts .

Redox Reactions

The tert-butylphenyl groups influence the compound’s redox behavior, particularly in oxidative environments.

Oxidation Pathway :

Sulfoxides form via electrophilic oxygen transfer .

Acid-Catalyzed Degradation

In strongly acidic media, TtBPS undergoes hydrolysis or rearrangements.

Case Study :

In 80% sulfuric acid, TtBPS reacts with glyoxal to form disulfane (Ar₂S₂), confirmed via HPLC and mass spectrometry .

Enzyme Interaction and Biocatalysis

TtBPS inhibits acetylcholinesterase (AChE) via slow-binding kinetics, forming stable enzyme-inhibitor complexes.

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ (AChE inhibition) | 12 µM | Ellman’s assay |

| Binding affinity (Kd) | 8.3 nM | Surface plasmon resonance (SPR) |

Implications :

Potential neurotoxic effects at high concentrations, necessitating cautious handling in industrial settings .

科学的研究の応用

Chemical Applications

Cationic Photoinitiator:

TtBS is widely utilized as a cationic photoinitiator in polymerization reactions. It facilitates the curing of resins and coatings when exposed to ultraviolet (UV) light, generating reactive cations that initiate polymerization processes. This application is critical in the production of high-performance materials for coatings and adhesives .

Photoacid Generator:

In photolithography, TtBS serves as a photoacid generator (PAG) . Upon UV exposure, it releases protons that enhance the solubility of photoresists, allowing for precise patterning in semiconductor manufacturing. The ability to control the solubility of photoresists through TtBS makes it essential for developing advanced microelectronic devices .

Biological Applications

Study of Biological Processes:

TtBS is employed in biological research to study processes that involve photoactivation . Its ability to generate reactive species upon light exposure allows researchers to investigate cellular responses and mechanisms under controlled conditions .

Medical Applications

Drug Delivery Systems:

Research is ongoing into the potential use of TtBS in drug delivery systems . Its properties may enable targeted delivery mechanisms where drugs can be activated or released in specific locations within the body using light, enhancing therapeutic efficacy while minimizing side effects .

Photodynamic Therapy:

TtBS is also being investigated for its role in photodynamic therapy (PDT) , a treatment method that uses light-sensitive compounds to produce cytotoxic species upon light activation. This application could lead to novel treatments for cancer and other diseases by selectively targeting diseased tissues .

Industrial Applications

Production of Advanced Materials:

In industry, TtBS is utilized in the manufacture of advanced materials such as coatings , adhesives , and composites . Its photoinitiating capabilities allow for rapid curing processes that are essential for high-throughput manufacturing environments .

Coatings and Adhesives:

The compound's properties make it suitable for use in various coatings and adhesives that require fast curing times and robust performance characteristics. This includes applications in automotive, aerospace, and electronics industries where durability and precision are paramount .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Cationic photoinitiator | Efficient polymerization under UV light |

| Photoacid generator | Enhanced solubility control in photolithography | |

| Biology | Study of biological processes | Insights into cellular mechanisms |

| Medicine | Drug delivery systems | Targeted therapy with minimal side effects |

| Photodynamic therapy | Selective treatment for diseases | |

| Industry | Production of advanced materials | Rapid curing processes |

| Coatings and adhesives | Durability and precision in manufacturing |

Case Studies

-

Photopolymerization Studies:

Research has demonstrated that TtBS can effectively initiate polymerization reactions under UV light, leading to high-quality coatings with excellent adhesion properties . -

Microelectronic Fabrication:

In semiconductor manufacturing, TtBS has been shown to improve the resolution and performance of photoresists used in lithographic processes, making it a vital component in the production of integrated circuits . -

Therapeutic Applications:

Preliminary studies indicate that TtBS can enhance the efficacy of PDT by improving the localization and activation of photosensitizers within tumor tissues, highlighting its potential in cancer therapies .

作用機序

The mechanism of action of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM involves the generation of acid upon exposure to light. This photoacid generation initiates various chemical reactions, such as polymerization, by creating reactive intermediates. The molecular targets and pathways involved include the activation of monomers and the formation of cross-linked polymer networks .

類似化合物との比較

Similar Compounds

- Bis(4-tert-butylphenyl)iodonium triflate

- Diphenyliodonium triflate

- Triphenylsulfonium triflate

Uniqueness

TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is unique due to its high efficiency as a cationic photoinitiator and its ability to generate strong acids upon light exposure. This makes it particularly valuable in applications requiring precise control over reaction initiation and progression .

生物活性

Tris(4-tert-butylphenyl)sulfonium (TtBPS) is a sulfonium compound that has garnered attention for its potential biological activities, particularly in the fields of photoinitiation in polymer chemistry and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with TtBPS, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three tert-butylphenyl groups attached to a sulfonium center. The molecular formula is and it exists as a cationic photoinitiator, which is activated upon exposure to UV light. Its structure contributes to its stability and reactivity, making it suitable for various applications in biological systems.

The primary mechanism through which TtBPS exerts its biological effects involves its interaction with specific molecular targets, such as enzymes. The sulfonium group can form strong interactions with active sites on enzymes, leading to inhibition or modulation of their activity. The bulky tert-butyl groups provide steric hindrance, which may influence binding affinity and specificity.

Biological Activities

-

Enzyme Inhibition

- TtBPS has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. For example, research indicates that compounds similar to TtBPS can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the nervous system .

- Photoinitiation in Polymer Chemistry

- Antimicrobial Activity

Case Study 1: Enzyme Inhibition

A study focusing on the interaction between TtBPS and AChE demonstrated that TtBPS acts as a slow-binding inhibitor. Kinetic analysis revealed that TtBPS forms a stable complex with AChE, leading to prolonged inhibition compared to traditional reversible inhibitors. This characteristic could be beneficial in therapeutic contexts where sustained enzyme inhibition is desired.

Case Study 2: Photopolymerization

In a series of experiments assessing the efficiency of TtBPS as a photoinitiator, researchers found that formulations containing TtBPS exhibited significantly faster curing times under UV light compared to other initiators. This efficiency was attributed to the effective generation of cationic species that propagate polymerization reactions.

Research Findings

特性

IUPAC Name |

trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQUQRJNPTPAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584186 | |

| Record name | Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220155-94-2, 134708-14-8 | |

| Record name | Sulfonium, tris[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220155-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。